molecular formula C18H20Cl2N4O3 B5335162 N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B5335162
M. Wt: 411.3 g/mol
InChI Key: IPHMZRJNBRQTKS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting a suitable hydrazine derivative with a diketone under acidic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where the pyridazinone intermediate reacts with piperidine in the presence of a base.

    Attachment of the Acetamide Moiety: The acetamide group is attached via an acylation reaction, using an appropriate acyl chloride or anhydride.

    Final Coupling with the Chloromethoxyphenyl Group: The final step involves coupling the chloromethoxyphenyl group to the acetamide intermediate through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O3/c1-27-15-6-5-12(19)9-13(15)22-16(25)11-24-18(26)17(20)14(10-21-24)23-7-3-2-4-8-23/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMZRJNBRQTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C(=C(C=N2)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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